molecular formula C10H10N4O3S2 B11351555 Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11351555
M. Wt: 298.3 g/mol
InChI Key: BXFUBBUKYRQKQX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 4-methyl-2-amino-1,3-thiazole-5-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combined thiazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and other scientific fields .

Biological Activity

Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a thiazole ring and a thiadiazole moiety, which are known for their diverse biological activities. The systematic name is derived from the inclusion of these heterocyclic components, which are pivotal in medicinal chemistry.

PropertyDetails
Chemical Formula C₁₃H₁₂N₄O₃S
Molecular Weight 284.33 g/mol
CAS Number [Not specified in sources]

Antimicrobial Activity

Research indicates that derivatives containing the 1,3-thiadiazole and thiazole rings exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Moderate to good activity against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Some derivatives have been reported to have activity against Escherichia coli and Pseudomonas aeruginosa.

In a study examining the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives, it was found that certain substitutions enhanced activity significantly. For example, compounds with a phenolic substitution showed improved efficacy against several bacterial strains compared to standard antibiotics .

Antitumor Activity

The antitumor potential of compounds related to this compound has also been explored. A review highlighted that various thiadiazole derivatives demonstrated cytotoxic effects on cancer cell lines. Specifically:

  • Compounds derived from the thiazole scaffold exhibited antiproliferative effects through mechanisms involving apoptosis induction in cancer cells.

A notable study reported that certain thiadiazole derivatives inhibited cell proliferation in breast cancer cell lines with IC50 values in the micromolar range .

Other Pharmacological Effects

In addition to antimicrobial and antitumor activities, derivatives of this compound have shown potential in other therapeutic areas:

  • Anti-inflammatory effects : Some studies suggest that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
  • Antioxidant properties : Certain derivatives have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related conditions .

Case Studies

Several case studies provide insight into the specific biological activities of related compounds:

  • Antimicrobial Efficacy : A study evaluated a series of 2-amino-thiadiazoles against Bacillus anthracis, demonstrating that specific substitutions significantly increased their antibacterial potency .
  • Antitumor Mechanisms : Research involving coumarin-thiadiazole hybrids indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

Properties

Molecular Formula

C10H10N4O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

methyl 4-methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H10N4O3S2/c1-4-7(9(16)17-3)18-10(11-4)12-8(15)6-5(2)13-14-19-6/h1-3H3,(H,11,12,15)

InChI Key

BXFUBBUKYRQKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=NS2)C)C(=O)OC

Origin of Product

United States

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